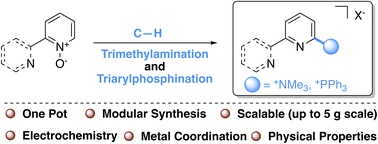Modular preparation of cationic bipyridines and azaarenes via C–H activation†
Chemical Science Pub Date: 2023-11-15 DOI: 10.1039/D3SC04864K
Abstract
Bipyridines are ubiquitous in organic and inorganic chemistry because of their redox and photochemical properties and their utility as ligands to transition metals. Cationic substituents on bipyridines and azaarenes are valuable as powerful electron-withdrawing functionalities that also enhance solubility in polar solvents, but there are no general methods for direct functionalization. A versatile method for the preparation of trimethylammonium- and triarylphosphonium-substituted bipyridines and azaheterocycles is disclosed. This methodology showcases a C–H activation of pyridine N-oxides that enables a highly modular and scalable synthesis of a diverse array of cationically charged azaarenes. The addition of trimethylammonium functionalities on bipyridine derivatives resulted in more anodic reduction potentials (up to 700 mV) and increased electrochemical reversibility compared to the neutral unfunctionalized bipyridine. Additonally, metallation of 4-triphenylphosphinated biquinoline to make the corresponding Re(CO)3Cl complex resulted in reduction potentials 400 mV more anodic than the neutral derivative.


Recommended Literature
- [1] Dynamic structure of unentangled polymer chains in the vicinity of non-attractive nanoparticles†
- [2] Epitaxial growth of GaN films on unconventional oxide substrates
- [3] Underpotential deposition and anodic stripping voltammetry at mesoporous microelectrodes
- [4] Tuning the anion binding properties of lanthanide receptors to discriminate nucleoside phosphates in a sensing array†
- [5] High mobility n-type organic semiconductors with tunable exciton dynamics toward photo-stable and photo-sensitive transistors†
- [6] Determination of ascorbic acid in pharmaceuticals using direct ultraviolet spectrophotometry
- [7] Nuclear forensics—a methodology providing clues on the origin of illicitly trafficked nuclear materials
- [8] Facile synthesis of glycerol carbonate via glycerolysis of urea catalysed by silicotungstates impregnated into MCM-41
- [9] Synthesis of curtain-like crumpled boehmite and γ-alumina nanosheets†
- [10] Exploring the crystal structure and properties of ytterbium orthoantimonate under high pressure†

Journal Name:Chemical Science
Research Products
-
CAS no.: 108694-93-5
-
CAS no.: 1718-53-2
-
CAS no.: 156289-80-4
-
CAS no.: 189337-28-8









